molecular formula C15H26N2 B5799231 N',N'-diethyl-N-methyl-N-[(3-methylphenyl)methyl]ethane-1,2-diamine

N',N'-diethyl-N-methyl-N-[(3-methylphenyl)methyl]ethane-1,2-diamine

Cat. No.: B5799231
M. Wt: 234.38 g/mol
InChI Key: VHIBTYPXUWTWLZ-UHFFFAOYSA-N
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Description

N’,N’-diethyl-N-methyl-N-[(3-methylphenyl)methyl]ethane-1,2-diamine is an organic compound with the molecular formula C14H24N2 It is a derivative of ethylenediamine, where the nitrogen atoms are substituted with diethyl, methyl, and 3-methylphenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diethyl-N-methyl-N-[(3-methylphenyl)methyl]ethane-1,2-diamine typically involves the reaction of ethylenediamine with appropriate alkylating agents. One common method is to react ethylenediamine with diethylamine, methyl iodide, and 3-methylbenzyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, with the presence of a base like sodium hydroxide to neutralize the formed acids.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’,N’-diethyl-N-methyl-N-[(3-methylphenyl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’,N’-diethyl-N-methyl-N-[(3-methylphenyl)methyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N’,N’-diethyl-N-methyl-N-[(3-methylphenyl)methyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-N’-methylethylenediamine
  • N,N-Dimethylethylenediamine
  • N,N-Diethyl-1,2-ethanediamine

Uniqueness

N’,N’-diethyl-N-methyl-N-[(3-methylphenyl)methyl]ethane-1,2-diamine is unique due to the presence of the 3-methylphenylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N',N'-diethyl-N-methyl-N-[(3-methylphenyl)methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2/c1-5-17(6-2)11-10-16(4)13-15-9-7-8-14(3)12-15/h7-9,12H,5-6,10-11,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIBTYPXUWTWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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